molecular formula C19H26N4O B6908201 N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide

N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide

Cat. No.: B6908201
M. Wt: 326.4 g/mol
InChI Key: NKWMBLSHABMSFO-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a pyrazole ring and a quinoline moiety, which are linked through a propanamide chain. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-14-8-9-16-6-4-5-7-18(16)23(14)11-10-19(24)20-12-17-13-21-22(3)15(17)2/h4-7,13-14H,8-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWMBLSHABMSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1CCC(=O)NCC3=C(N(N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of 1,3-diketones with hydrazines under acidic or basic conditions. For instance, 1,5-dimethylpyrazole can be prepared by reacting acetylacetone with hydrazine hydrate.

  • Quinoline Synthesis: : The quinoline moiety can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid and a catalyst like ferrous sulfate.

  • Amide Bond Formation: : The final step involves the coupling of the pyrazole and quinoline intermediates through an amide bond. This can be achieved by reacting the pyrazole derivative with a suitable acyl chloride or anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl group in the amide linkage. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and quinoline rings. Halogenating agents like N-bromosuccinimide (NBS) can be employed for such transformations.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-bromosuccinimide (NBS), thionyl chloride (SOCl2)

Major Products

    Oxidation: Formation of carboxylic acids or ketones from methyl groups.

    Reduction: Conversion of the amide to an amine.

    Substitution: Introduction of halogen atoms or other substituents at reactive sites.

Scientific Research Applications

Chemistry

In chemistry, N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, although specific studies are required to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and quinoline rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide
  • N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)butanamide
  • N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of the pyrazole and quinoline rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to subtle differences in its molecular structure.

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